

An In-depth Technical Guide to Echinocandin B: Chemical Structure and Lipopeptide Nature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Echinocandin B*

Cat. No.: *B1671083*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and lipopeptide characteristics of **Echinocandin B**, a foundational molecule in the development of modern antifungal therapies. This document details its physicochemical properties, outlines the experimental methodologies for its structural elucidation, and illustrates key biological and analytical pathways.

Core Chemical Structure and Lipopeptide Classification

Echinocandin B is a naturally occurring antifungal compound produced by the fungus *Aspergillus nidulans* and its close relatives.^{[1][2]} It is classified as a lipopeptide, a class of molecules characterized by a lipid tail attached to a peptide chain.^{[1][3]} This dual nature is fundamental to its mechanism of action and biological activity.

The molecule consists of two primary components:

- **A Cyclic Hexapeptide Core:** The peptide portion is a cyclic structure composed of six amino acid residues. These often include non-proteinogenic and hydroxylated amino acids, which are crucial for the molecule's conformation and antifungal properties. The specific amino acids in **Echinocandin B** are L-threonine, 4R,5R-dihydroxy-L-ornithine, 4R-hydroxy-L-proline, 3S,4S-dihydroxy-L-homotyrosine, and 3S-hydroxy-4S-methyl-L-proline.^{[1][4]}

- A Linoleoyl Side Chain: Attached to the N-terminus of the cyclic peptide is a long-chain fatty acid, specifically linoleic acid.[1][5] This lipid tail acts as an anchor, facilitating the molecule's interaction with the fungal cell membrane, a critical step in its antifungal activity.[1]

The combination of the hydrophilic cyclic peptide and the hydrophobic lipid tail gives **Echinocandin B** its amphipathic properties, which are essential for its biological function.

Physicochemical Properties of Echinocandin B

A summary of the key quantitative data for **Echinocandin B** is presented in the table below, providing a clear reference for its fundamental chemical properties.

Property	Value	Source(s)
Molecular Formula	C ₅₂ H ₈₁ N ₇ O ₁₆	[6][7][8]
Molecular Weight	1060.2 g/mol	[5]
Exact Mass	1059.57397952 Da	[5]
CAS Number	54651-05-7	[6][7]
Appearance	Off-white to brownish powder	[9]
Solubility	Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility.	[7][9]

Antifungal Activity

Echinocandin B exhibits potent antifungal activity, primarily by inhibiting the synthesis of β -(1,3)-D-glucan, an essential component of the fungal cell wall.[6][7] The following table summarizes its Minimum Inhibitory Concentration (MIC) against a key fungal pathogen.

Organism	MIC Value (μ g/mL)	Source(s)
Candida albicans	3.9	[8]

Experimental Protocols for Structural Elucidation

The determination of the intricate chemical structure of **Echinocandin B** requires a multi-faceted analytical approach. The following sections detail the key experimental protocols employed for this purpose.

Amino Acid Analysis of the Cyclic Peptide Core

Objective: To identify and quantify the amino acid residues comprising the cyclic peptide core.

Methodology:

- **Acid Hydrolysis:** A sample of **Echinocandin B** is hydrolyzed in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube to break the peptide bonds.
- **Derivatization:** The resulting free amino acids are derivatized, for example, with phenylisothiocyanate (PITC), to form phenylthiocarbamyl (PTC) amino acids, which are amenable to chromatographic analysis.
- **Chromatographic Separation:** The PTC-amino acids are separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). The retention times and peak areas are compared to those of known amino acid standards.
- **Data Analysis:** The relative molar ratios of the constituent amino acids are calculated from the integrated peak areas.

Sequencing of the Peptide Core

Objective: To determine the sequence of amino acids in the cyclic peptide. Due to the cyclic nature of the peptide, an initial cleavage is required to generate a linear peptide for sequencing.

Methodology:

- **Partial Hydrolysis or Enzymatic Cleavage:** The cyclic peptide is subjected to mild acid hydrolysis or specific enzymatic digestion to generate a mixture of linear peptide fragments.
- **Edman Degradation:** The N-terminal amino acid of a linearized peptide fragment is reacted with phenylisothiocyanate (PITC) under basic conditions.^{[10][11]} The resulting PTC-peptide is then treated with a strong anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-

terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.[10] The thiazolinone is converted to the more stable phenylthiohydantoin (PTH)-amino acid, which is identified by chromatography.[10][11] This cycle is repeated to sequentially identify the amino acids.[10]

- **Mass Spectrometry (MS/MS):** Tandem mass spectrometry can also be employed to sequence peptide fragments. The peptide is ionized, and a specific parent ion is selected and fragmented. The resulting fragment ions provide information about the amino acid sequence.

Analysis of the Fatty Acid Side Chain

Objective: To identify the structure of the lipid component.

Methodology:

- **Hydrolysis:** The lipopeptide is subjected to acid or alkaline hydrolysis to cleave the amide bond linking the fatty acid to the peptide.
- **Extraction:** The released fatty acid is extracted from the aqueous hydrolysate using an organic solvent (e.g., hexane or diethyl ether).
- **Derivatization:** The fatty acid is converted to its methyl ester (FAME) by reaction with a methylating agent (e.g., BF_3 in methanol) to increase its volatility for gas chromatography.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** The FAME is analyzed by GC-MS.[12] The retention time of the FAME on the GC column is compared to that of known fatty acid methyl ester standards. The mass spectrum provides information about the molecular weight and fragmentation pattern of the fatty acid, allowing for its definitive identification as linoleic acid.[12]

Overall Structure Confirmation

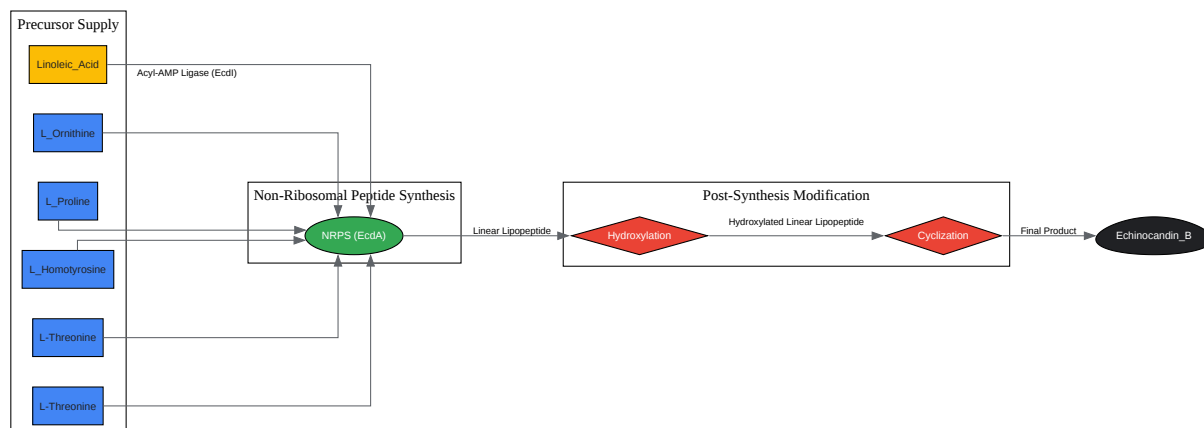
Objective: To confirm the complete, three-dimensional structure of the intact **Echinocandin B** molecule.

Methodology:

- High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate molecular weight and elemental composition of the intact molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, TOCSY, HSQC, HMBC) NMR experiments are conducted on a solution of **Echinocandin B**. These experiments provide detailed information about the connectivity of atoms, the stereochemistry, and the overall three-dimensional conformation of the molecule in solution.

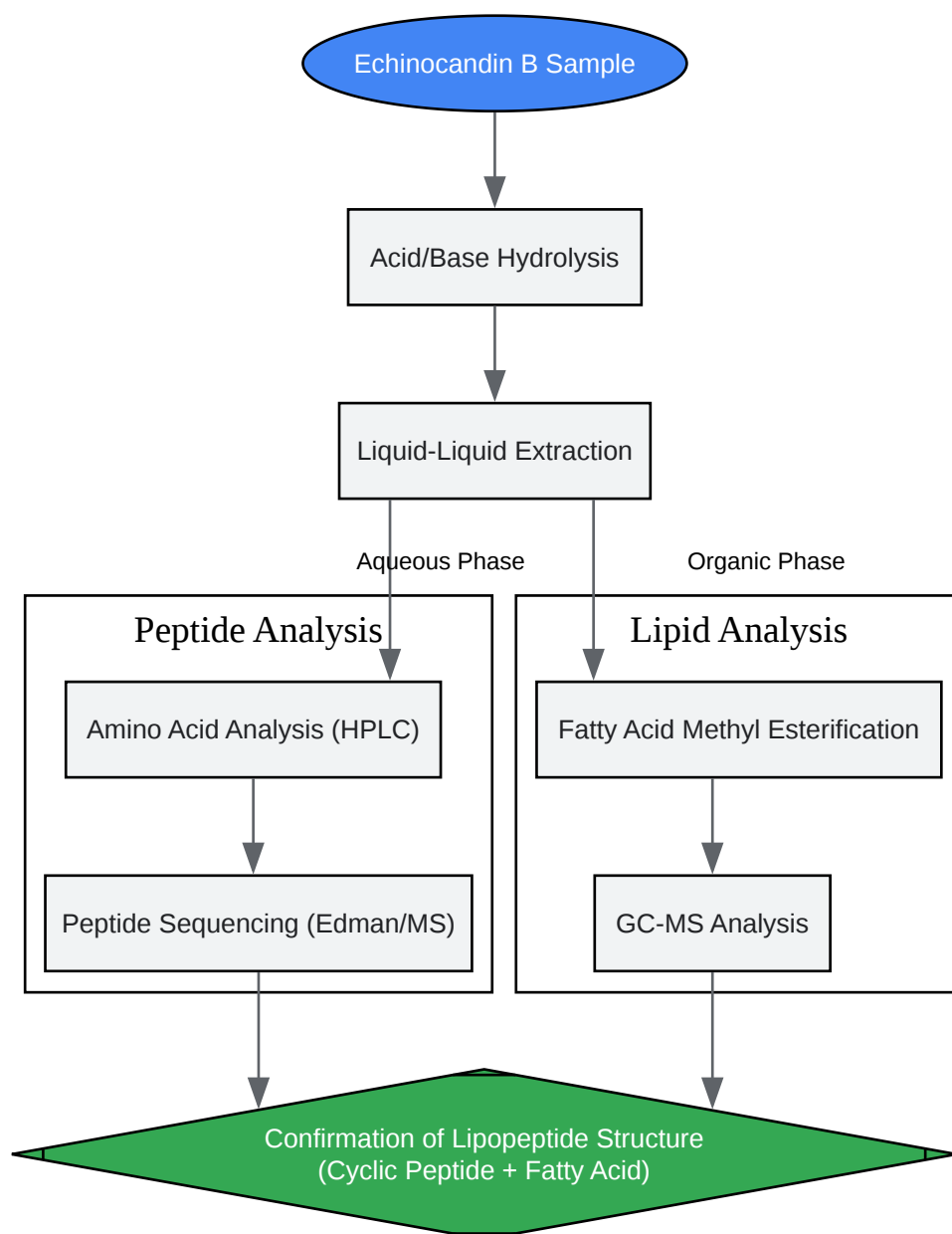
Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of **Echinocandin B** and a logical workflow for the experimental determination of its lipopeptide nature.



[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **Echinocandin B**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the lipopeptide nature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandin B - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Echinocandin B | C52H81N7O16 | CID 9898144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. usbio.net [usbio.net]
- 8. caymanchem.com [caymanchem.com]
- 9. uniscience.co.kr [uniscience.co.kr]
- 10. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 11. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Determination of the structure of the fatty acid chain in a cyclic lipopeptide using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Echinocandin B: Chemical Structure and Lipopeptide Nature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671083#echinocandin-b-chemical-structure-and-lipopeptide-nature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com